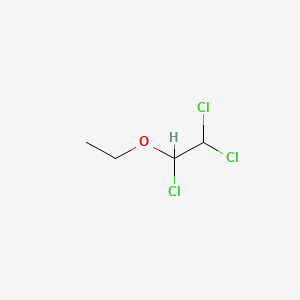
1,1,2-Trichloro-2-ethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trichloro-2-ethoxyethane is an organochlorine compound with the molecular formula C4H7Cl3O. It is a colorless liquid that is used in various industrial applications due to its chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in chemical synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2-Trichloro-2-ethoxyethane can be synthesized through the chlorination of ethoxyethane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced through a continuous process involving the chlorination of ethoxyethane. The process is optimized to achieve high yields and purity of the product. The reaction mixture is subjected to fractional distillation to separate the desired compound from other by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2-Trichloro-2-ethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: Produces acids or aldehydes.
Reduction: Yields less chlorinated derivatives.
Substitution: Forms new compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,1,2-Trichloro-2-ethoxyethane is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in studies involving the interaction of organochlorine compounds with biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Used in the production of other chemicals and as a solvent in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,2-Trichloro-2-ethoxyethane involves its interaction with molecular targets in chemical reactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2-Trichloroethane: An isomer with similar chemical properties but different structural arrangement.
1,1,1-Trichloroethane: Another isomer with different reactivity and applications.
Trichloroethylene: A related compound used as a solvent and in chemical synthesis.
Uniqueness
1,1,2-Trichloro-2-ethoxyethane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
687-44-5 |
|---|---|
Fórmula molecular |
C4H7Cl3O |
Peso molecular |
177.45 g/mol |
Nombre IUPAC |
1,1,2-trichloro-2-ethoxyethane |
InChI |
InChI=1S/C4H7Cl3O/c1-2-8-4(7)3(5)6/h3-4H,2H2,1H3 |
Clave InChI |
AHWDYEVOZYQTRK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


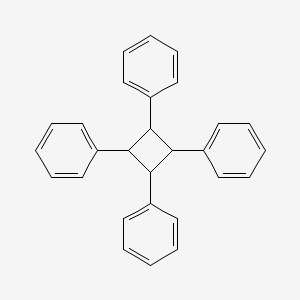
![(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid](/img/structure/B14758267.png)
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
![1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14758281.png)

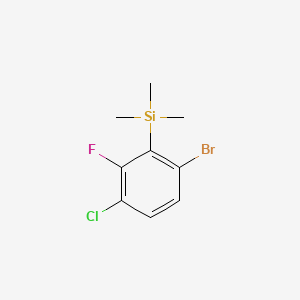
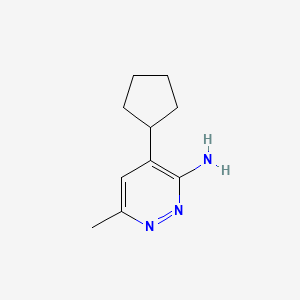
![Thieno[3,2-b]quinoline](/img/structure/B14758317.png)
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)
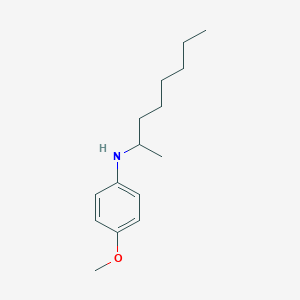

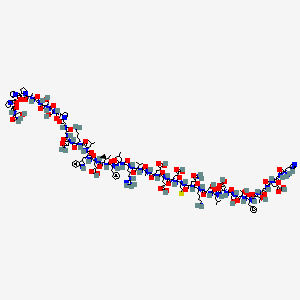
![2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B14758336.png)
![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
